1-[(1R)-2-hydroxy-1-phenylethyl]pyrrolidin-2-one
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Overview
Description
1-[(1R)-2-hydroxy-1-phenylethyl]pyrrolidin-2-one is a compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It is also known by its synonym, Elagolix Impurity 3 . This compound is characterized by a pyrrolidinone ring substituted with a hydroxy-phenylethyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 1-[(1R)-2-hydroxy-1-phenylethyl]pyrrolidin-2-one can be achieved through several routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(1R)-2-hydroxy-1-phenylethyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(1R)-2-hydroxy-1-phenylethyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[(1R)-2-hydroxy-1-phenylethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered biochemical pathways and physiological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(1R)-2-hydroxy-1-phenylethyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A simpler analog without the hydroxy-phenylethyl substitution, used in various synthetic applications.
Pyrrolidine-2,5-diones: Compounds with additional functional groups, exhibiting different biological activities and reactivities.
Prolinol: A related compound with a hydroxyl group, used in asymmetric synthesis and other chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-[(1R)-2-hydroxy-1-phenylethyl]pyrrolidin-2-one, with the CAS number 205808-10-2, is a compound of significant interest due to its potential biological activities. This compound is structurally related to various pharmaceutical agents and has been studied for its interactions with biological systems, particularly in the context of G-protein-coupled receptors (GPCRs) and other signaling pathways.
- Molecular Formula : C₁₂H₁₅NO₂
- Molecular Weight : 205.25 g/mol
- Structure : The compound features a pyrrolidinone ring substituted with a phenylethyl alcohol moiety, which may contribute to its biological activity.
Biological Activity
The biological activity of this compound has been investigated primarily in relation to its interaction with GPCRs, which are critical targets for drug development.
- Allosteric Modulation : Research indicates that compounds similar to this compound can act as allosteric modulators of GPCRs. These modulators bind to sites distinct from the active site, enhancing or inhibiting receptor activity without directly competing with endogenous ligands .
- CNS Activity : Given the structural similarities to known psychoactive substances, there is potential for this compound to influence central nervous system (CNS) pathways, possibly affecting mood and cognition .
- Pharmacological Implications : Studies suggest that compounds targeting GPCRs can be beneficial in treating various conditions such as anxiety, depression, and metabolic disorders due to their role in mediating physiological responses .
Case Studies and Literature Review
A review of existing literature highlights several key findings regarding the biological activity of this compound:
Synthesis and Availability
The synthesis of this compound typically involves reactions that introduce the hydroxyl group on the phenylethyl moiety while forming the pyrrolidinone structure. The compound is available from various suppliers for research purposes, with typical yields reported around 85% under optimized conditions .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-[(1R)-2-hydroxy-1-phenylethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c14-9-11(10-5-2-1-3-6-10)13-8-4-7-12(13)15/h1-3,5-6,11,14H,4,7-9H2/t11-/m0/s1 |
InChI Key |
BXYMIOKDTRBTMK-NSHDSACASA-N |
Isomeric SMILES |
C1CC(=O)N(C1)[C@@H](CO)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)N(C1)C(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
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